molecular formula C15H12O3 B11872472 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione CAS No. 74693-31-5

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione

Cat. No.: B11872472
CAS No.: 74693-31-5
M. Wt: 240.25 g/mol
InChI Key: JXIGNVDGTOKIJS-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione is a complex organic compound with a unique structure that combines elements of naphthalene and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione typically involves the reaction of flavonoids with dichlone under basic, oxygenous, and aqueous conditions. This method can involve processes such as isomerization, hydration, oxidation, decomposition, and intermolecular condensation . Another approach involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions with benzaldehyde derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production would apply. This includes the use of optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF (tetrahydrofuran) or methanol.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which are of interest due to their biological activities and potential therapeutic applications.

Scientific Research Applications

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with electron transport in tumor cells, thereby inhibiting their respiration and promoting apoptosis . The compound’s furan ring and lipophilic character are key features that enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione apart from similar compounds is its unique combination of naphthalene and furan structures, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

74693-31-5

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-prop-1-en-2-yl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C15H12O3/c1-8(2)12-7-11-14(17)13(16)9-5-3-4-6-10(9)15(11)18-12/h3-6,12H,1,7H2,2H3

InChI Key

JXIGNVDGTOKIJS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(O1)C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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